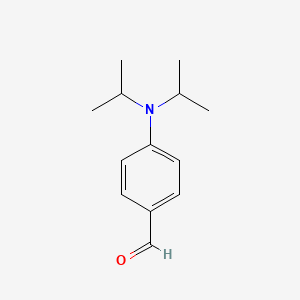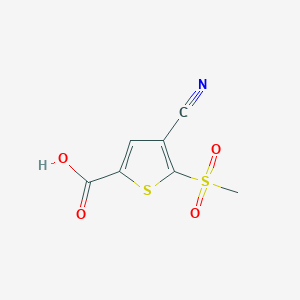
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H5NO4S2 and a molecular weight of 231.25 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Gewald reactions or other condensation reactions that can be optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano or sulfonyl groups.
Substitution: The thiophene ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The cyano and sulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The thiophene ring can also participate in π-π stacking interactions, which are important in the binding to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the cyano and methylsulfonyl groups, making it less versatile in certain applications.
5-Methylsulfonylthiophene-2-carboxylic acid: Similar but lacks the cyano group, affecting its reactivity and binding properties.
Uniqueness
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid is unique due to the presence of both cyano and methylsulfonyl groups, which enhance its reactivity and binding capabilities. This makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H5NO4S2 |
|---|---|
Peso molecular |
231.3 g/mol |
Nombre IUPAC |
4-cyano-5-methylsulfonylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO4S2/c1-14(11,12)7-4(3-8)2-5(13-7)6(9)10/h2H,1H3,(H,9,10) |
Clave InChI |
KMZWYZPJUUGERL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=C(S1)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12509178.png)
![5,12-dioxahexacyclo[7.6.1.02,8.04,6.010,15.011,13]hexadecane](/img/structure/B12509195.png)

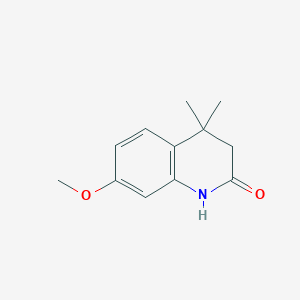


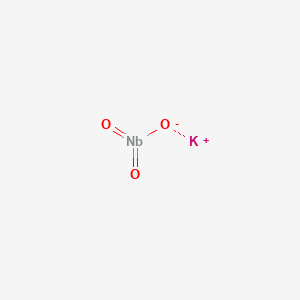
![5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509242.png)
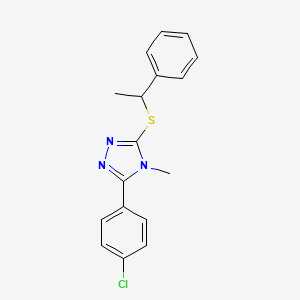

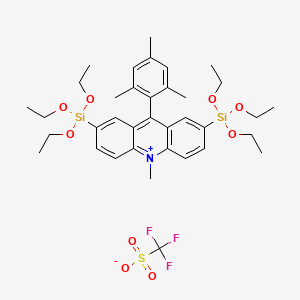
![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)
